Thermal Stability and Handling: Melting Point Comparison of Regioisomers
The solid-state thermal profile of 2-bromo-5-chlorobenzaldehyde differs markedly from its 5-bromo-2-chloro isomer. The target compound exhibits a melting point of 66 °C, which is approximately 20–23 °C higher than the 43–46 °C melting range reported for 5-bromo-2-chlorobenzaldehyde [1][2]. This elevated melting point confers enhanced ambient-temperature stability during storage and handling, reducing the risk of unintended melting or clumping in standard laboratory and pilot-plant conditions [1].
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 66 °C |
| Comparator Or Baseline | 5-Bromo-2-chlorobenzaldehyde: 43–46 °C |
| Quantified Difference | Δ = +20 °C to +23 °C |
| Conditions | Standard atmospheric pressure; reported as crystalline solid from commercial suppliers |
Why This Matters
A higher melting point reduces cold-chain storage requirements and mitigates physical degradation risks, improving long-term inventory reliability in pharmaceutical intermediate supply chains.
- [1] ChemicalBook. (2025). 2-Bromo-5-chlorobenzaldehyde: Melting Point 66 °C. View Source
- [2] ChemicalBook. (2025). 5-Bromo-2-chlorobenzaldehyde: Melting Point 43–46 °C. View Source
